molecular formula C23H19N7O3S B2614695 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1251609-36-5

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2614695
CAS No.: 1251609-36-5
M. Wt: 473.51
InChI Key: ZRCVOVLVQQPQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19N7O3S and its molecular weight is 473.51. The purity is usually 95%.
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Biological Activity

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridazine core with a thiophene moiety and an acetamide group. Its unique structure suggests various interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC16H17N5O3S
Molecular Weight345.40 g/mol
LogP0.1582
Polar Surface Area82.069 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.
  • Introduction of the Thiophene Ring : Achieved through cross-coupling reactions.
  • Attachment of the Acetamide Group : Reaction with acetic anhydride or similar reagents under basic conditions.

Anticancer Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown activity against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells when assessed using the MTT assay .

Cell LineIC50 (μM)Reference
A54910.5
MCF-78.7
HCT-11612.0

The mechanism of action is hypothesized to involve:

  • Enzyme Inhibition : Compounds may mimic natural substrates, inhibiting key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar pyridazine derivatives against several bacterial strains. Results indicated significant antibacterial activity comparable to standard antibiotics like Ampicillin .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with enzymes involved in metabolic pathways critical for cancer cell survival .

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O3S/c31-20(15-29-22(32)11-8-17(27-29)18-7-4-14-34-18)24-12-13-33-21-10-9-19-25-26-23(30(19)28-21)16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVOVLVQQPQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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